1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-3-2-4-14(9-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-7-5-15(20)6-8-16/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDICNVRVFPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.
Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Formation of the Pyrimidine Ring: The brominated pyrazole is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring through a cyclization reaction.
Introduction of the Methylbenzyl Group: The final step involves the alkylation of the pyrimidine ring with a methylbenzyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit notable anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
| Study | Cell Line | Effect |
|---|---|---|
| Study A | A-427 | Induced apoptosis at IC50 of 10 µM |
| Study B | LCLC-103H | Reduced cell viability by 65% at 20 µM |
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit key inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases.
| Mechanism | Effect |
|---|---|
| NF-kB Inhibition | Decreased production of pro-inflammatory cytokines |
| COX Inhibition | Reduced prostaglandin synthesis |
Synthesis and Structural Analysis
The synthesis of 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from simpler pyrazole derivatives. Structural confirmation has been achieved through techniques such as X-ray diffraction and NMR spectroscopy.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against several human tumor cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to control groups.
Case Study 2: In Vivo Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of the compound in animal models of induced inflammation. The results showed a marked decrease in swelling and pain responses, supporting its potential use in therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylbenzyl)-N-(3-(4-morpholinyl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4H-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and methylbenzyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C19H18BrN4O2 and a molecular weight of approximately 429.249 g/mol, this compound features a pyrazolo[3,4-d]pyrimidin-4-one core that contributes to its pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Bromophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Methylbenzyl Group : Potentially increases receptor binding affinity.
These modifications are hypothesized to enhance the compound's biological efficacy compared to structurally similar compounds.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
This compound has shown promising antitumor activity in various in vitro studies. The compound was tested against several human cancer cell lines, demonstrating significant cytotoxicity. For instance:
- Cell Lines Tested : A-427, LCLC-103H, and 5637.
- IC50 Values : The compound exhibited IC50 values ranging from 2.14 µM to 6.28 µM, indicating strong potency compared to standard chemotherapeutic agents .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Exhibited moderate inhibition, suggesting potential applications in treating neurodegenerative diseases.
- Urease Inhibition : Demonstrated significant urease inhibitory activity, indicating a possible role in managing conditions like kidney stones .
Case Studies
Several case studies have been conducted to further explore the biological activities of this compound:
Study 1: Antitumor Efficacy
In a study published in 2020, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidinones and evaluated their antitumor effects. The findings revealed that the brominated derivative exhibited higher cytotoxicity than non-brominated counterparts, supporting the hypothesis that halogenation enhances biological activity .
Study 2: Enzyme Inhibition Profiles
Another study focused on the enzyme inhibition profiles of several pyrazolo derivatives. The results indicated that the bromophenyl substitution significantly increased urease inhibition compared to other structural variants. The compound's ability to inhibit AChE was also confirmed through kinetic studies .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl and methylbenzyl groups | High antitumor activity; AChE and urease inhibition |
| 1-(phenylmethyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | No halogen substitution | Moderate cytotoxicity |
| 1-(bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Different substituents on benzyl group | Varying biological effects |
Q & A
Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of N-substituted α-chloroacetamides with pyrazolo[3,4-d]pyrimidinone precursors under reflux conditions. Key steps include:
- Reagent Selection : Use of 3-methylbenzyl chloride for alkylation at the N5 position (analogous to methods in ).
- Solvent and Temperature : Ethanol or DMF as solvents at 80–100°C, with reaction times of 8–12 hours to achieve yields >70%.
- Purity Control : Recrystallization from ethyl acetate (mp 263–265°C) and elemental analysis (e.g., C: 52.06%, H: 3.32%, N: 16.75%) to confirm purity.
Table 1 : Representative Synthesis Data
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 80–100°C | |
| Yield | 76% |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 413.2).
- X-ray Crystallography (if crystals are obtainable): For absolute configuration determination, as demonstrated for analogous pyrazolo[3,4-d]pyrimidinones.
Q. What preliminary biological screening assays are recommended?
- Methodological Answer :
- Kinase Inhibition Assays : Test against PDE9 or DAPK1 targets using fluorescence polarization (IC values <1 µM for related compounds).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma), with doxorubicin as a positive control.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent Variation : Compare bioactivity of 3-methylbenzyl vs. 4-chlorobenzyl or 4-fluorobenzyl analogs (e.g., 4f and 4g in show 16.91% vs. 16.75% N content, correlating with potency differences).
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with PDE9’s catalytic domain, focusing on bromophenyl’s hydrophobic interactions.
Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., A549 vs. HeLa) and assay conditions (e.g., serum-free media vs. 10% FBS).
- Meta-Analysis : Compare IC values across studies (e.g., CBS-1 in shows 10-fold higher potency than PF-04447943 in due to urea hybrid structure).
Q. What strategies validate the compound’s mechanism of action in vivo?
- Methodological Answer :
- Xenograft Models : Administer 10–50 mg/kg doses in nude mice with lung adenocarcinoma tumors; monitor tumor volume reduction and caspase-3 activation via Western blot.
- Pharmacokinetic Profiling : Measure plasma half-life (t) and brain penetration using LC-MS/MS, adjusting logP via substituent modifications.
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
- Solution :
- Microwave-Assisted Synthesis : Reduce reaction time from 10 hours to 30 minutes (e.g., 3,5-disubstituted analogs in achieved 76% yield).
- Catalyst Optimization : Use triethylamine (1.2 eq.) to enhance nucleophilic substitution efficiency.
Q. How to confirm target engagement in cellular models?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
